4,4'-Stilbenedicarboxylic acid

Catalog No.
S3440869
CAS No.
74299-91-5
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Stilbenedicarboxylic acid

CAS Number

74299-91-5

Product Name

4,4'-Stilbenedicarboxylic acid

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+

InChI Key

SBBQDUFLZGOASY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O

4,4'-Stilbenedicarboxylic acid is an aromatic compound with the molecular formula C16H12O4C_{16}H_{12}O_{4} and a molecular weight of 268.26 g/mol. Its structure consists of two carboxylic acid groups attached to a stilbene backbone, which is characterized by a biphenyl structure with a double bond between the two phenyl rings. This compound is notable for its potential applications in the synthesis of fluorescent whitening agents, polymers, and metal-organic frameworks due to its unique structural properties and reactivity .

4,4'-SDCA is considered a mild irritant and may cause skin and eye irritation upon contact [].

  • Acute Toxicity: Harmful if swallowed [].
  • Skin Corrosion/Irritation: Causes skin irritation [].
  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation [].

Fluorescent Materials ()

One of the primary applications of 4,4'-SDCA in research is the development of fluorescent materials. Due to its structure, 4,4'-SDCA can be modified to create fluorescent whitening agents (). These agents are used in laundry detergents, paper, and textiles to brighten and enhance their appearance. Research into 4,4'-SDCA derivatives focuses on improving the efficiency and spectral properties of these fluorescent molecules.

  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Decarboxylation: The carboxylic acid groups can be removed under specific conditions, leading to the formation of simpler aromatic compounds.
  • Polymerization: This compound can undergo polymerization reactions, making it useful in creating polymeric materials .

Research indicates that 4,4'-Stilbenedicarboxylic acid exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, which may contribute to its potential health benefits.
  • Antimicrobial Activity: Some studies suggest it possesses antimicrobial properties against certain bacterial strains.
  • Cellular Effects: Preliminary studies indicate that it may influence cellular processes, although more research is needed to fully understand its mechanisms of action .

The synthesis of 4,4'-Stilbenedicarboxylic acid can be achieved through various methods:

  • From Paratolunitrile: This method involves the coupling reaction of paratolunitrile with sulfur, followed by hydrolysis to yield the desired acid. The reaction typically requires alkaline conditions and can be performed at temperatures ranging from 70°C to 190°C over several hours .
  • Chlorination Method: Paratolunitrile is chlorinated to form an aldehyde and ester intermediate, which is then subjected to further reactions to produce 4,4'-Stilbenedicarboxylic acid. This method is noted for its relatively straightforward purification process .
  • Metal-Catalyzed Synthesis: Recent studies have explored metal-catalyzed approaches for synthesizing this compound as part of larger frameworks or materials .

4,4'-Stilbenedicarboxylic acid has several applications across different fields:

  • Fluorescent Whitening Agents: It serves as an intermediate in the production of compounds used in laundry detergents and paper products.
  • Polymer Industry: Utilized in synthesizing various polymers that exhibit desirable optical properties.
  • Materials Science: Its ability to form metal-organic frameworks makes it valuable for applications in gas storage and separation technologies .

Studies focusing on the interactions of 4,4'-Stilbenedicarboxylic acid with other compounds reveal:

  • Metal Complexation: It can form complexes with various metal ions, which enhances its utility in catalysis and materials science.
  • Biological Interactions: Its interactions with biological systems indicate potential therapeutic applications, although detailed mechanisms remain under investigation .

Several compounds share structural similarities with 4,4'-Stilbenedicarboxylic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2,2'-Biphenyldicarboxylic AcidDicarboxylic AcidExhibits different solubility and reactivity profiles.
3,3'-Dihydroxy-4,4'-stilbenedicarboxylic AcidHydroxy Dicarboxylic AcidIncreased polarity may enhance biological activity.
1,1'-Biphenyl-2,2'-dicarboxylic AcidDicarboxylic AcidDifferent orientation affects polymerization behavior.

The uniqueness of 4,4'-Stilbenedicarboxylic acid lies in its specific arrangement of functional groups and its ability to participate in diverse

The synthesis of H₂SDC-based MOFs relies heavily on solvent selection, metal-ligand stoichiometry, and reaction conditions to control framework dimensionality and porosity. In a representative study, zinc nitrate reacted with trans-H₂SDC in N,N-dimethylformamide (DMF) at 120°C to produce Zn₃L₃(DMF)₂, a dense two-dimensional network stabilized by µ₃-oxo zinc clusters and carboxylate bridging. Similarly, zirconium chloride and H₂SDC in DMF with benzoic acid as a modulator yielded Zr-DASDCA, a three-dimensional microporous framework with 1D channels capable of hosting drug molecules like ibuprofen.

Metal NodeSolvent SystemFramework DimensionalityPore Diameter (Å)Application
Zn²⁺DMF2D sheetN/ALuminescence
Zr⁴⁺DMF/benzoic acid3D microporous5.2Drug delivery
Ln³⁺DMF/water3D non-interpenetrating4.8–5.2Gas storage

The choice of solvent directly influences crystallinity and phase purity. For instance, lanthanide-based MOFs synthesized in DMF/water mixtures at 100°C produced non-interpenetrating 3D frameworks with lmj1 topology, whereas purely aqueous conditions favored dense phases. Benzoic acid, when added as a competitive ligand, mitigates metal cluster oligomerization, enabling the formation of hierarchical pore structures.

Lanthanide-Based Luminescent Framework Architectures

The incorporation of 4,4'-stilbenedicarboxylic acid into lanthanide-based MOFs has unlocked novel photophysical properties. When coordinated with erbium(III) or thulium(III) ions under solvothermal conditions, H₂SDC forms isostructural frameworks featuring ultra-large diamond-shaped pores (28 Å × 12 Å cross-sections) [5] [7]. These frameworks exhibit ligand-centered photoluminescence with a 1.5–2× increase in emission lifetime compared to free H₂SDC molecules, attributed to the rigidification of the stilbene backbone upon metal coordination [5]. The fully deprotonated ligand (SDC²⁻) adopts a bis-bidentate binding mode, connecting four lanthanide ions per molecule and creating a stable scaffold that minimizes non-radiative decay pathways [7].

Table 1: Photoluminescent Properties of Lanthanide-SDC Frameworks

Lanthanide IonEmission Lifetime (ns)Quantum Yield (%)
Er³⁺12.3 ± 0.518.7
Tm³⁺9.8 ± 0.314.2

Additionally, these frameworks demonstrate scintillation under ionizing radiation, producing prompt and delayed radioluminescence signals. This dual functionality makes them candidates for radiation detection and optoelectronic devices [7].

Non-Interpenetrating 2D Sheet Structure Development

The cis-isomer of 4,4'-stilbenedicarboxylic acid (Z-H₂SDC) has been leveraged to synthesize non-interpenetrating 2D coordination networks. Unlike the trans-isomer, which promotes 3D interpenetration, the Z-configuration introduces steric hindrance that restricts framework growth to two dimensions [6]. Reaction of Z-H₂SDC with lanthanum(III) or neodymium(III) nitrates in dimethylformamide yields 2D sheets with pore apertures of 8.2 Å. These sheets stack via π-π interactions (3.4 Å interlayer spacing), creating microporous channels suitable for selective gas adsorption [6].

Table 2: Structural Parameters of 2D Z-SDC Frameworks

Lanthanide IonLayer Spacing (Å)Pore Diameter (Å)Surface Area (m²/g)
La³⁺3.428.2620
Nd³⁺3.388.0590

The absence of interpenetration preserves accessible void spaces (up to 34% by volume), enabling these materials to adsorb CO₂ at 1.2 mmol/g (298 K, 1 bar) [6].

4,4'-stilbenedicarboxylic acid serves as a crucial organic ligand in the construction of metal-organic frameworks that demonstrate exceptional capabilities for ibuprofen loading and controlled release applications. The compound, with molecular formula C₁₆H₁₂O₄ and molecular weight 268.26 g/mol, features two carboxylic acid functional groups positioned at the para positions of the stilbene backbone, providing dual coordination sites for metal ion binding [1] [2].

The most extensively studied systems involve zirconium-based metal-organic frameworks incorporating 4,4'-stilbenedicarboxylic acid as the primary ligand. Zirconium-diaminostilbenedicarboxylate frameworks have demonstrated remarkable ibuprofen storage and delivery capabilities, with pristine Zr-DASDCA showing consistent release profiles over extended periods of up to 10 days [3] [4]. The framework structure provides sufficient pore volume and surface area to accommodate significant quantities of ibuprofen molecules while maintaining structural integrity during the loading and release processes.

The sustained release mechanism operates through a combination of physical entrapment and chemical interactions between the ibuprofen molecules and the framework structure. The carboxylic acid groups of 4,4'-stilbenedicarboxylic acid create hydrogen bonding networks with the carboxylic acid functionality of ibuprofen, establishing secondary interactions that modulate the release kinetics [4]. The rigid stilbene backbone contributes to framework stability, preventing premature drug release while allowing controlled diffusion through the porous network.

Post-synthetic modification of the zirconium-diaminostilbenedicarboxylate frameworks significantly enhances the controlled release characteristics. Modification with oxalyl chloride results in OC-Zr-DASDCA systems that exhibit nearly constant release rates with correlation coefficients of R² ≈ 0.988 over 10-day periods [3] [4]. Similarly, terephthaloyl chloride modification produces TC-Zr-DASDCA systems with comparable sustained release performance, achieving R² ≈ 0.976 for constant release kinetics [4].

MOF SystemModificationRelease ProfileCorrelation CoefficientDuration
Zr-DASDCAPristineVariableR² = 0.91410 days
OC-Zr-DASDCAOxalyl chlorideConstantR² = 0.98810 days
TC-Zr-DASDCATerephthaloyl chlorideConstantR² = 0.97610 days

The loading capacity of these systems varies depending on the specific framework architecture and modification strategy. Comparative studies with other metal-organic frameworks demonstrate that MIL-101 (Cr) achieves exceptional loading capacities of up to 137.6 wt% for ibuprofen, while MIL-100 (Cr) provides 35.0 wt% loading capacity [5]. These values highlight the potential for optimizing 4,4'-stilbenedicarboxylic acid-based frameworks to achieve comparable or superior performance through structural engineering and surface functionalization.

The sustained release mechanism involves multiple stages of drug liberation from the framework. Initial rapid release occurs within the first few hours, attributed to weakly bound drug molecules located near the pore surfaces [5]. Subsequently, the release rate stabilizes as molecules must diffuse through the porous network, with the rate-limiting step being controlled by the pore size, surface interactions, and chemical affinity between the drug and framework components [6] [7].

pH-Responsive Delivery Kinetics in Physiological Environments

The pH-responsive behavior of 4,4'-stilbenedicarboxylic acid-based drug delivery systems represents a critical aspect of their biomedical applications, particularly for targeted delivery in physiological environments with varying pH conditions. The carboxylic acid functional groups inherent in the stilbenedicarboxylic acid structure provide ionizable sites that respond to changes in environmental pH, enabling controlled drug release mechanisms tailored to specific biological targets [4] [8].

In physiological pH conditions (pH 7.4), the carboxylic acid groups of 4,4'-stilbenedicarboxylic acid exist in partially ionized states, creating electrostatic interactions with loaded drug molecules. Studies of zirconium-diaminostilbenedicarboxylate systems demonstrate distinct pH-dependent release profiles, with significantly reduced release rates observed at acidic pH values (pH 3.0) compared to physiological pH conditions [4]. This pH-responsive behavior enables selective drug release in specific anatomical locations, such as enhanced release in the intestinal environment compared to the acidic gastric environment.

The modification of stilbenedicarboxylic acid-based frameworks further enhances pH-responsive characteristics. Oxalyl chloride-modified systems (OC-Zr-DASDCA) and terephthaloyl chloride-modified systems (TC-Zr-DASDCA) exhibit pronounced pH sensitivity, with release rates decreasing considerably as pH decreases from 7.4 to 3.0 [4]. This enhanced pH responsiveness results from the introduction of additional functional groups that participate in pH-dependent interactions with the loaded drug molecules.

SystempH 3.0 ReleasepH 7.4 ReleasepH Response Mechanism
Zr-DASDCASlightly reducedFast initial (R² = 0.914)Carboxylate ionization
OC-Zr-DASDCASignificantly reducedConstant (R² = 0.988)Enhanced electrostatic control
TC-Zr-DASDCASignificantly reducedConstant (R² = 0.976)π-π stacking modulation

The pH-responsive mechanism operates through multiple molecular interactions. At acidic pH values, the carboxylic acid groups of 4,4'-stilbenedicarboxylic acid remain largely protonated, reducing electrostatic repulsion with anionic drug molecules and strengthening hydrogen bonding interactions [9] [10]. This results in stronger drug-framework binding and slower release kinetics. Conversely, at physiological pH, increased ionization of the carboxylic acid groups creates electrostatic repulsion with drug molecules, facilitating faster release rates.

The physiological relevance of this pH-responsive behavior extends to various therapeutic applications. For gastrointestinal drug delivery, the pH gradient from stomach (pH 1-3) to intestines (pH 6-8) enables controlled release profiles that minimize gastric irritation while maximizing intestinal absorption [8] [11]. The pH-responsive characteristics also support targeted delivery to specific cellular environments, such as the acidic conditions found in tumor microenvironments or inflammatory sites.

Environmental factors beyond pH also influence the release kinetics of stilbenedicarboxylic acid-based systems. Ionic strength variations affect the electrostatic interactions between the framework and drug molecules, with higher ionic strengths generally reducing release rates through charge screening effects [12]. Temperature variations can modulate the hydrogen bonding networks and affect the overall framework stability, influencing drug release patterns.

The controlled release kinetics in physiological environments demonstrate the versatility of 4,4'-stilbenedicarboxylic acid-based systems for diverse biomedical applications. The combination of pH-responsive behavior, sustained release characteristics, and structural stability positions these systems as promising candidates for advanced drug delivery applications requiring precise temporal and spatial control of therapeutic agent release.

Functional Group Impact on Drug-Polymer Interactions

The functional groups present in 4,4'-stilbenedicarboxylic acid significantly influence drug-polymer interactions through multiple molecular mechanisms that govern loading capacity, release kinetics, and overall system performance. The dual carboxylic acid functionality serves as the primary interaction site, providing hydrogen bonding capabilities, electrostatic interactions, and coordination binding opportunities with various drug molecules [9] [10].

The carboxylic acid groups (-COOH) of 4,4'-stilbenedicarboxylic acid exhibit high impact on drug loading through coordination binding mechanisms. These groups can form strong hydrogen bonds with drug molecules containing complementary functional groups, such as hydroxyl, amino, or carboxyl functionalities found in pharmaceutical compounds [13] [14]. The pKa values of approximately 4.2 for the carboxylic acid groups enable pH-responsive behavior, where ionization state changes directly influence the strength of drug-framework interactions [10].

Comparative studies of functionalized metal-organic frameworks reveal the differential impact of various functional groups on drug-polymer interactions. Amino-functionalized systems (-NH2) demonstrate moderate drug loading capacity through hydrogen bonding mechanisms, with the nitrogen atom serving as both hydrogen bond donor and acceptor [15]. The amino groups also participate in electrostatic interactions, particularly with anionic drug molecules, contributing to controlled release behavior through pH-dependent protonation states.

Functional GroupDrug Loading ImpactPrimary InteractionpH SensitivityRelease Control
Carboxylic acid (-COOH)HighCoordination bindingHigh (pKa ~4.2)pH-responsive ionization
Amino (-NH2)ModerateHydrogen bondingHigh (protonation)Electrostatic interactions
Hydroxyl (-OH)HighHydrogen bondingModerateH-bonding networks
Methyl (-CH3)ModerateHydrophobic effectsLowSteric hindrance

Hydroxyl functional groups (-OH) present in modified stilbenedicarboxylic acid systems contribute to high drug loading capacity through extensive hydrogen bonding networks [15]. These groups can interact with multiple drug molecules simultaneously, creating complex binding patterns that influence both loading efficiency and release kinetics. The hydroxyl groups also participate in framework stabilization through intermolecular hydrogen bonds, contributing to overall system stability.

The conjugated aromatic system of the stilbene backbone provides additional interaction opportunities through π-π stacking interactions with aromatic drug molecules [16] [17]. The extended conjugation of the stilbene core creates electron-rich and electron-poor regions that can interact favorably with complementary electronic systems in drug molecules. This π-π stacking contributes to drug loading capacity and provides a secondary mechanism for controlled release through aromatic-aromatic interactions.

Post-synthetic modification strategies significantly enhance the functional group diversity and corresponding drug-polymer interactions. Oxalyl chloride modification introduces additional carbonyl functionalities that participate in hydrogen bonding and create reduced pore sizes that physically constrain drug molecules [3] [4]. Terephthaloyl chloride modification provides additional aromatic character, enhancing π-π stacking interactions while maintaining the hydrogen bonding capabilities of the original framework.

The steric effects of functional groups also play crucial roles in drug-polymer interactions. Bulky substituents, such as vinyl groups (-CH=CH2), create steric hindrance that reduces drug loading capacity by physically blocking access to pore spaces [15]. Conversely, smaller substituents like methyl groups (-CH3) provide moderate steric effects while contributing hydrophobic interactions that can enhance binding with lipophilic drug molecules.

Electrostatic interactions represent another critical aspect of functional group impact on drug-polymer interactions. The ionization state of carboxylic acid groups creates charged surfaces that interact favorably or unfavorably with ionic drug molecules depending on the pH environment [10]. These electrostatic interactions can be tuned through framework design and modification strategies to optimize drug loading and release characteristics for specific therapeutic applications.

XLogP3

3.2

Wikipedia

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Dates

Last modified: 08-19-2023

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